

Preclinical Profile of ST-2560: A Selective NaV1.7 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ST-2560

Cat. No.: B15589174

[Get Quote](#)

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for **ST-2560**, a novel, potent, and selective inhibitor of the voltage-gated sodium channel NaV1.7. **ST-2560** is under investigation as a non-opioid analgesic. The data herein is compiled from publicly available scientific literature and is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the compound's pharmacological properties, preclinical efficacy, and safety profile.

Executive Summary

ST-2560 is a synthetic analogue of saxitoxin that acts as a state-independent pore blocker of the NaV1.7 channel.^[1] Preclinical studies in non-human primates have demonstrated its potential as an analgesic by effectively suppressing responses to noxious stimuli.^{[2][3]} However, these studies also indicate a potential for cardiovascular effects, specifically a reduction in blood pressure, at similar therapeutic exposures.^{[2][3][4]} This guide summarizes the key quantitative data, details the experimental methodologies used in these preclinical studies, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo preclinical data for **ST-2560**.

Table 1: In Vitro Potency and Selectivity of **ST-2560**

Parameter	Species	Channel	IC50	Selectivity	Assay	Reference
Potency	Primate	NaV1.7	39 nM	Whole-cell patch-clamp	[2][3]	
Selectivity	Human	NaV1.x isoforms	≥1000-fold vs. other NaV1.x	Whole-cell patch-clamp	[2][3]	

Table 2: In Vivo Efficacy and Cardiovascular Effects of **ST-2560** in Non-Human Primates

Study Type	Species	Dosing (s.c.)	Efficacy Endpoint	Cardiovascular Effect	Reference
Nociception	Cynomolgus Monkey	0.1–0.3 mg·kg ⁻¹	Suppression of noxious mechanical- and chemical-evoked reflexes	[2][3][4]	
Cardiovascular	Cynomolgus Monkey	0.1–1.0 mg·kg ⁻¹	10–20 mmHg reduction in systolic and diastolic blood pressure	[2][3][4]	

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of **ST-2560**. These protocols are based on standard techniques in the field and incorporate the specific information available for the **ST-2560** studies.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

Objective: To determine the potency and selectivity of **ST-2560** on voltage-gated sodium channels.

Methodology:

- Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human NaV1.7 channel, as well as other NaV1.x isoforms for selectivity profiling, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.[5] Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂. For recordings, cells are plated on glass coverslips.
- Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.[5]
 - External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.[5]
 - Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.[5]
- Voltage Protocols: To determine the IC₅₀ of **ST-2560**, cells are held at a holding potential of -120 mV. NaV1.7 currents are elicited by a depolarization step to 0 mV. The effect of different concentrations of **ST-2560** is measured as the reduction in the peak inward current.
- Data Analysis: Dose-response curves are generated by plotting the percentage of current inhibition against the logarithm of the **ST-2560** concentration. The IC₅₀ value is calculated by fitting the data to a Hill equation.

In Vivo Nociception Models in Non-Human Primates

Objective: To evaluate the analgesic efficacy of **ST-2560** in response to different noxious stimuli.

Methodology:

- **Animal Model:** Adult male or female cynomolgus monkeys are used for these studies. The animals are housed individually with controlled temperature, humidity, and a 12-hour light/dark cycle.
- **Capsaicin-Induced Nociception:**
 - A solution of capsaicin is applied topically or injected subcutaneously to a specific area, such as the forearm or tail, to induce a localized pain response.[\[6\]](#)[\[7\]](#)[\[8\]](#)
 - Nocifensive behaviors, such as scratching, licking, or biting the application site, are observed and quantified.
 - **ST-2560** or vehicle is administered subcutaneously at various doses prior to capsaicin application, and the reduction in nocifensive behaviors is measured.
- **Mechanical-Evoked Nociception:**
 - A calibrated mechanical stimulus (e.g., von Frey filaments or a pinprick) is applied to a designated body part.
 - The withdrawal threshold or a physiological response (e.g., change in heart rate) is measured as an indicator of nociception.[\[9\]](#)
 - The effect of **ST-2560** on the withdrawal threshold or the physiological response is assessed.

In Vivo Cardiovascular Monitoring in Non-Human Primates

Objective: To assess the cardiovascular safety profile of **ST-2560**.

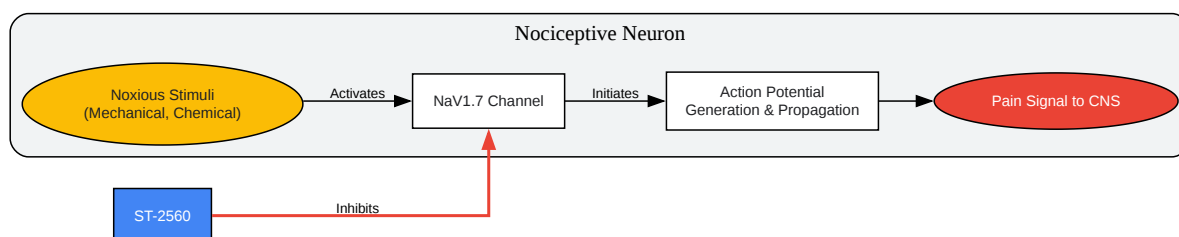
Methodology:

- **Animal Model and Telemetry Implantation:** Adult cynomolgus monkeys are surgically implanted with a telemetry device to allow for continuous monitoring of cardiovascular parameters in freely moving, conscious animals.[\[2\]](#)[\[10\]](#)[\[11\]](#)

- **Data Acquisition:** Following a recovery period, baseline cardiovascular data, including blood pressure (systolic, diastolic, mean arterial) and heart rate, are recorded continuously.
- **Drug Administration and Monitoring:** **ST-2560** or vehicle is administered subcutaneously, and cardiovascular parameters are monitored for several hours post-dose to assess any changes from baseline.[2]
- **Data Analysis:** The collected data is analyzed to determine the magnitude and duration of any changes in cardiovascular parameters following **ST-2560** administration.

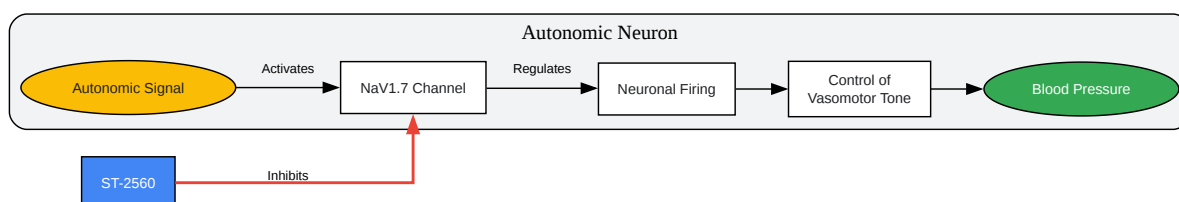
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to the preclinical evaluation of **ST-2560**.



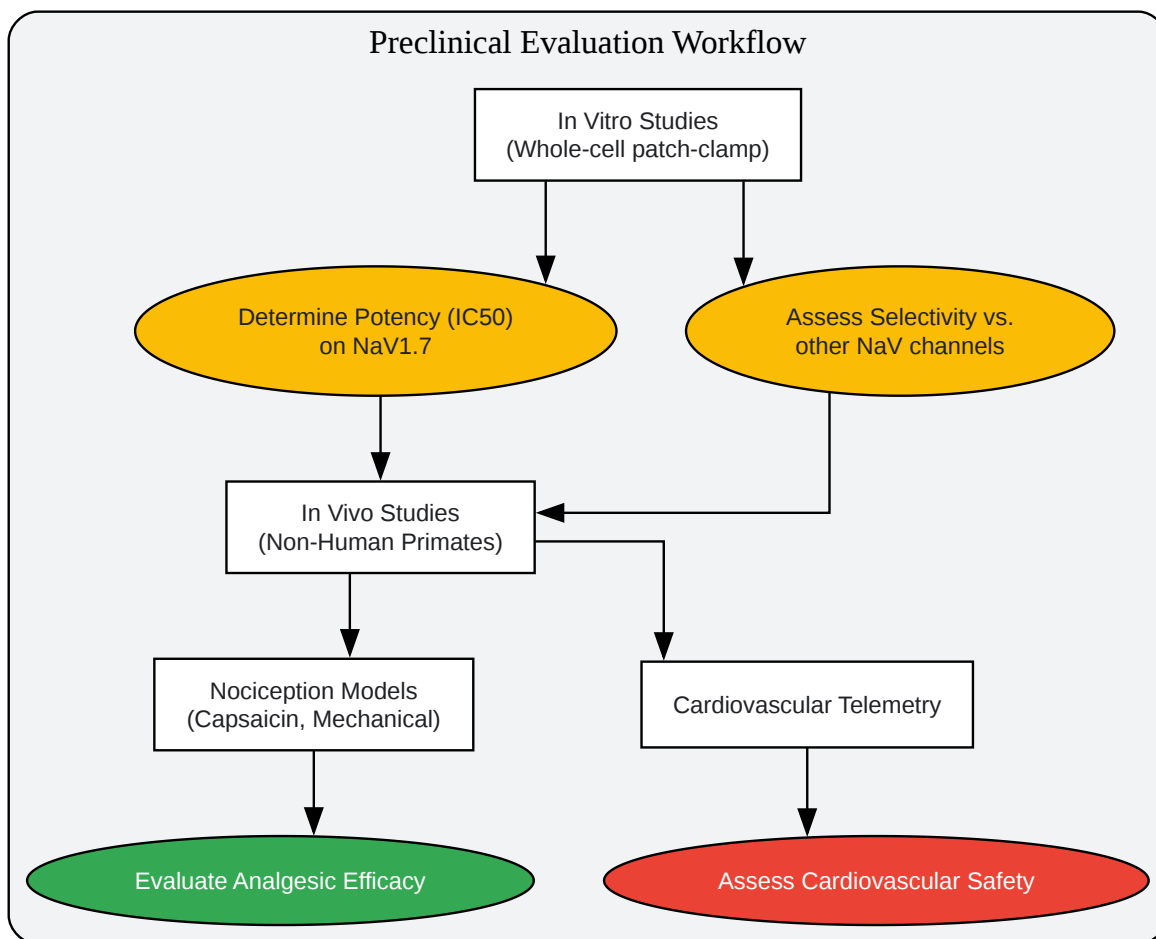
[Click to download full resolution via product page](#)

Caption: Mechanism of analgesic action of **ST-2560**.



[Click to download full resolution via product page](#)

Caption: Postulated mechanism of **ST-2560**'s cardiovascular effects.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the preclinical assessment of **ST-2560**.

Conclusion

The preclinical data for **ST-2560** indicate that it is a potent and highly selective inhibitor of the NaV1.7 sodium channel. In non-human primate models, **ST-2560** has demonstrated analgesic effects against both chemical and mechanical noxious stimuli. However, the on-target inhibition of NaV1.7 in autonomic neurons appears to contribute to a dose-dependent reduction in blood

pressure. These findings highlight the therapeutic potential of **ST-2560** as a non-opioid analgesic, while also underscoring the importance of careful cardiovascular monitoring in future clinical development. Further studies are warranted to fully elucidate the therapeutic window and the clinical implications of its cardiovascular effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. A cardiovascular monitoring system used in conscious cynomolgus monkeys for regulatory safety pharmacology. Part 2: Pharmacological validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ST-2560, a selective inhibitor of the NaV1.7 sodium channel, affects nocifensive and cardiovascular reflexes in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. David C. Yeomans' Profile | Stanford Profiles [profiles.stanford.edu]
- 5. benchchem.com [benchchem.com]
- 6. Distinct BOLD fMRI Responses of Capsaicin-Induced Thermal Sensation Reveal Pain-Related Brain Activation in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Peripheral κ Opioid Receptors Inhibits Capsaicin-Induced Thermal Nociception in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Peripheral Mu Opioid Receptors in the Modulation of Capsaicin-Induced Thermal Nociception in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nc3rs.org.uk [nc3rs.org.uk]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preclinical Profile of ST-2560: A Selective NaV1.7 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15589174#preclinical-data-on-st-2560]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com